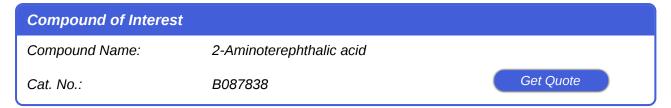


Isoreticular MOFs based on 2-Aminoterephthalic acid derivatives

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A Comprehensive Comparison of Isoreticular MOFs Based on **2-Aminoterephthalic Acid**Derivatives for Drug Delivery Applications

Researchers in drug development are increasingly turning to isoreticular metal-organic frameworks (MOFs) for their tunable structures and high porosity, making them promising candidates for drug delivery systems. This guide provides a detailed comparison of isoreticular MOFs based on **2-aminoterephthalic acid** and its derivatives, with a focus on their synthesis, drug loading capabilities, and release kinetics. Experimental data is presented to offer a clear comparison of their performance.

Performance Comparison of Isoreticular MOFs

The introduction of amino groups into the organic linkers of MOFs has been shown to significantly influence their drug delivery properties. A notable example is the comparison between IRMOF-1 (based on terephthalic acid) and IRMOF-3 (based on **2-aminoterephthalic acid**). The amino group in IRMOF-3 enhances the affinity for drug molecules like curcumin, leading to a higher drug loading capacity and a more sustained release profile compared to its non-functionalized counterpart.[1]

Below is a summary of key performance indicators for various isoreticular MOFs based on **2-aminoterephthalic acid** derivatives.



MOF Name	Metal Center	Organic Linker	BET Surface Area (m²/g)	Pore Volume (cm³/g)	Drug	Drug Loading Capacit y (%)	Key Finding s
IRMOF-3	Zn	2- Aminoter ephthalic acid	718.11[2]	0.378[2]	Curcumin	55.36[1]	Higher drug loading and slower release compare d to IRMOF-1.[1]
IRMOF-3	Zn	2- Aminoter ephthalic acid	-	-	10- hydroxyc amptothe cin (HCPT)	46 (wt%) [3]	Demonst rates pH- responsiv e drug release.
Mg- ABDC	Mg	2- Aminoter ephthalic acid	-	-	-	-	Isostruct ural to Co- ABDC, exhibits high heat of CO ₂ adsorptio n.[1][4]
Co- ABDC	Co	2- Aminoter ephthalic acid	-	-	-	-	Isostruct ural to Mg- ABDC, shows high



			CO ₂ /N ₂ selectivit y.[1][4]
Sr-ABDC	Sr	2- Aminoter ephthalic acid	Good thermal stability but low adsorptio n capacity due to narrow pores.[1] [4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis of IRMOF-3 and subsequent drug loading and release studies.

Synthesis of IRMOF-3

Materials:

- Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
- 2-Aminoterephthalic acid (H2ABDC)
- N,N-Dimethylformamide (DMF)
- Chloroform (CHCl₃)

Procedure:

 Dissolve 1.2 g (4.59 mmol) of zinc nitrate hexahydrate and 0.3 g (1.66 mmol) of 2aminoterephthalic acid in 30 mL of dry DMF.[2]



- Stir the suspension for 20 minutes at room temperature.
- Transfer the mixture to a Teflon-lined autoclave and heat in an oven at 105 °C for 24 hours.
 [2]
- Allow the autoclave to cool slowly to room temperature.
- Remove the solvent and rinse the resulting brown crystals three times with dry DMF.[2]
- Immerse the product in chloroform for three days, replacing the chloroform with a fresh portion daily to activate the MOF.[2]

Drug Loading: Curcumin in IRMOF-3

Materials:

- Activated IRMOF-3
- Curcumin
- Ethanol

Procedure:

- Prepare a stock solution of curcumin in ethanol.
- Disperse a known amount of activated IRMOF-3 in the curcumin solution.
- Stir the mixture at room temperature for a specified period (e.g., 24 hours) to allow for drug encapsulation.
- Centrifuge the mixture to separate the drug-loaded MOF from the supernatant.
- Wash the curcumin-loaded IRMOF-3 with fresh ethanol to remove any surface-adsorbed drug.
- Dry the final product under vacuum.



 Determine the drug loading capacity by analyzing the concentration of curcumin remaining in the supernatant using UV-Vis spectroscopy.

In Vitro Drug Release Study

Materials:

- Curcumin-loaded IRMOF-3
- Phosphate-buffered saline (PBS) at different pH values (e.g., 5.0 and 7.4)

Procedure:

- Disperse a known amount of curcumin-loaded IRMOF-3 in a specific volume of PBS in a dialysis bag.
- Place the dialysis bag in a larger container with a known volume of PBS, maintained at 37 °C with constant stirring.
- At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.[3]
- Analyze the concentration of curcumin in the withdrawn aliquots using UV-Vis spectroscopy.
- Calculate the cumulative percentage of drug released over time.

Visualizing the Processes

Diagrams created using Graphviz (DOT language) illustrate the key processes involved in the synthesis and application of these isoreticular MOFs.



Synthesis of IRMOF-3 Reactants 2-Aminoterephthalic Acid Solvothermal Synthesis Product & Activation As-synthesized IRMOF-3 Solvent Exchange (Chloroform) Activated IRMOF-3

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Caption: Workflow for the solvothermal synthesis and activation of IRMOF-3.



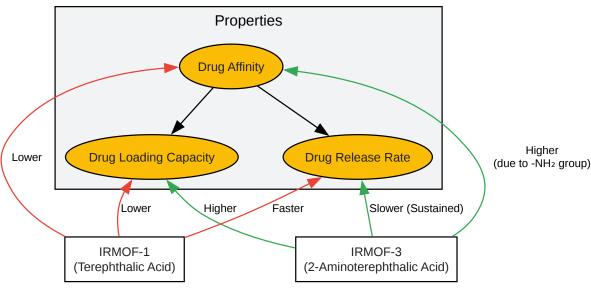
Drug Loading and Release Mechanism

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Caption: Schematic of the drug loading and release process using amino-functionalized MOFs.



Advantage of Amino Functionalization



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Caption: Comparison of properties between IRMOF-1 and amino-functionalized IRMOF-3.

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